molecular formula C22H10Br2N4Na4O14S4 B12062803 Bromosulfonazo III

Bromosulfonazo III

Cat. No.: B12062803
M. Wt: 934.4 g/mol
InChI Key: MDWONRXLQWGCDT-UHFFFAOYSA-J
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Description

Bromosulfonazo III is a complex organic compound known for its vibrant color and utility in various scientific applications. Its chemical name is 3,6-Bis(4-bromo-2-sulfophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, and it has the molecular formula C22H10Br2N4O14S4Na4 . This compound is primarily used as a dye and stain in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromosulfonazo III involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the diazotization of 4-bromoaniline followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bromosulfonazo III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromosulfonazo III has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromosulfonazo III involves its ability to form complexes with metal ions and other molecules. The compound’s azo groups and sulfonic acid groups play a crucial role in binding to targets, leading to changes in color or fluorescence. These properties make it valuable in analytical chemistry and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • Bromosulfonazo I
  • Bromosulfonazo II
  • Eriochrome Black T
  • Methyl Orange
  • Congo Red

Uniqueness

Bromosulfonazo III stands out due to its specific binding properties and vibrant color changes, making it particularly useful in complexometric titrations and as a biological stain. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C22H10Br2N4Na4O14S4

Molecular Weight

934.4 g/mol

IUPAC Name

tetrasodium;3,6-bis[(4-bromo-2-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H14Br2N4O14S4.4Na/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36;;;;/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4

InChI Key

MDWONRXLQWGCDT-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)Br)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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